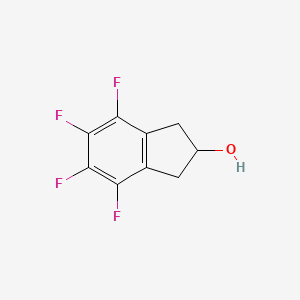
1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of two aniline groups attached to the naphthalene ring, along with a sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using concentrated nitric acid and sulfuric acid to form 1,8-dinitronaphthalene.
Reduction: The dinitro compound is then reduced to 1,8-diaminonaphthalene using a reducing agent such as iron and hydrochloric acid.
Sulfonation: The resulting 1,8-diaminonaphthalene is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
化学反応の分析
Types of Reactions
1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and acyl halides are used in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, alkylated, and acylated derivatives.
科学的研究の応用
1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a fluorescent probe for detecting amyloid fibers and prefibrillar assemblies.
Biology: Employed in studying protein folding and aggregation.
Medicine: Investigated for its potential in diagnosing and monitoring diseases associated with amyloid fiber formation, such as Alzheimer’s disease.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid involves its interaction with amyloid fibers and prefibrillar assemblies. The compound binds to these structures, leading to a change in its fluorescence properties, which can be detected and measured. This interaction is crucial for its use as a fluorescent probe in various research applications .
類似化合物との比較
Similar Compounds
1-Anilinonaphthalene-8-sulfonic acid: Another naphthalene derivative used as a fluorescent probe.
4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid: A similar compound with two naphthalene rings and sulfonic acid groups.
Uniqueness
1,8-Dianilino-1,2-dihydronaphthalene-1-sulfonic acid is unique due to its specific structure, which allows it to interact effectively with amyloid fibers and prefibrillar assemblies. This makes it a valuable tool in research related to protein aggregation and misfolding disorders .
特性
CAS番号 |
106264-78-2 |
|---|---|
分子式 |
C22H20N2O3S |
分子量 |
392.5 g/mol |
IUPAC名 |
1,8-dianilino-2H-naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C22H20N2O3S/c25-28(26,27)22(24-19-13-5-2-6-14-19)16-8-10-17-9-7-15-20(21(17)22)23-18-11-3-1-4-12-18/h1-15,23-24H,16H2,(H,25,26,27) |
InChIキー |
GOBRQLCMNBIVAR-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=C(C1(NC3=CC=CC=C3)S(=O)(=O)O)C(=CC=C2)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)











![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)

